Bicyclo[2.2.2]oct-5-en-2-ol
Overview
Description
Bicyclo[2.2.2]oct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₂O. It is a bicyclic alcohol featuring a unique structure that includes a bicyclo[2.2.2]octane framework with an alcohol functional group at the second position and a double bond at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by reduction of the resulting adduct . Another method includes the radical reduction of esters to generate bicyclo[2.2.2]oct-5-en-2-yl radicals, which can rearrange to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated bicyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Bicyclo[2.2.2]oct-5-en-2-one or bicyclo[2.2.2]oct-5-en-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]octan-2-ol.
Substitution: Bicyclo[2.2.2]oct-5-en-2-chloride or bicyclo[2.2.2]oct-5-en-2-bromide.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-en-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with molecular targets through its hydroxyl and double bond functionalities. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or van der Waals interactions with target molecules. The compound can participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-ol can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane: Lacks the double bond and has different reactivity.
Bicyclo[3.2.1]octane: Has a different ring structure and chemical properties.
Bicyclo[2.2.2]octane-2,3-diol: Contains additional hydroxyl groups, leading to different chemical behavior.
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXYAVHJBNJUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940907 | |
Record name | Bicyclo[2.2.2]oct-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6688-07-9, 19245-72-8, 55320-40-6 | |
Record name | Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.2]oct-5-en-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]oct-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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